4'-Chloro-2,2,2'-trimethylpropionanilide

Description

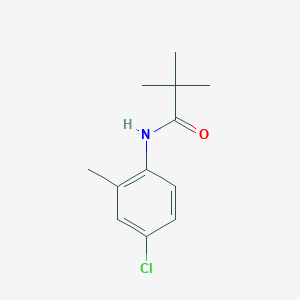

4'-Chloro-2,2,2'-trimethylpropionanilide is an organochemical compound characterized by a propionamide backbone with three methyl groups on the α-carbon (trimethylacetyl or pivaloyl group) and a para-chloro-substituted aniline moiety. Its molecular structure confers steric hindrance and lipophilicity, making it useful in specialized chemical applications.

Properties

CAS No. |

68965-77-5 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H16ClNO/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

ZNOIVABHKZATSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,2,2’-trimethylpropionanilide typically involves the reaction of pivaloyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for 4’-Chloro-2,2,2’-trimethylpropionanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,2,2’-trimethylpropionanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

4’-Chloro-2,2,2’-trimethylpropionanilide is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2,2,2’-trimethylpropionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

4'-Chloro-2',5'-dimethoxyacetoacetanilide (CAS 4433-79-8)

- Structure : Features an acetoacetyl group (-COCH₂CO-) attached to a 4-chloro-2,5-dimethoxy-substituted aniline.

- Applications : Primarily used as a dye intermediate (Azoic Coupling Component 44) in textile industries .

- Key Differences :

- Functional Groups : Acetoacetyl vs. pivaloyl group.

- Substituents : Additional methoxy groups at positions 2' and 5' enhance solubility in polar solvents.

- Reactivity : The acetoacetyl group participates in condensation reactions for dye formation, contrasting with the steric hindrance of the pivaloyl group in the target compound.

4-Chloro-2-methylphenoxy-α-propionic Acid (CAS 93652)

- Structure: Contains a phenoxy-propionic acid backbone with a 4-chloro-2-methylphenyl group.

- Applications: Likely functions as a herbicide or plant growth regulator, akin to cloprop (2-(3-chlorophenoxy)propionic acid) .

- Key Differences :

- Functional Groups : Carboxylic acid vs. amide.

- Bioactivity : The acid group enables ionic interactions in plant tissues, while the amide in the target compound limits biological activity.

4-Chloro-2-pentenoyl Chloride (CAS 84341-60-6)

- Structure: An acyl chloride with a chloro-substituted pentenoyl chain.

- Applications : Reactive intermediate in synthesizing esters or amides via nucleophilic acyl substitution .

- Key Differences :

- Reactivity : Acyl chloride’s high electrophilicity contrasts with the stable amide bond in the target compound.

- Chain Length : Longer carbon chain increases flexibility and alters solubility.

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 4'-Chloro-2,2,2'-trimethylpropionanilide | C₁₂H₁₆ClNO | 241.7 (est.) | Amide, pivaloyl, chloro | Not reported | Low (lipophilic) |

| 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C₁₂H₁₄ClNO₄ | 272.7 | Amide, acetoacetyl, methoxy | Not reported | Moderate (polar) |

| 4-Chloro-2-methylphenoxy-α-propionic acid | C₁₀H₁₁ClO₃ | 214.6 | Carboxylic acid, phenoxy | Not reported | High (aqueous) |

| 4-Chloro-2-pentenoyl chloride | C₅H₆Cl₂O | 153.0 | Acyl chloride, alkene | Not reported | Reacts with protic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.